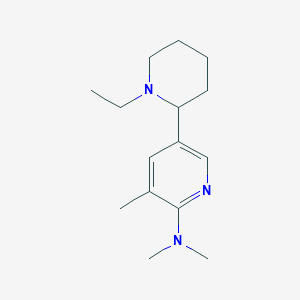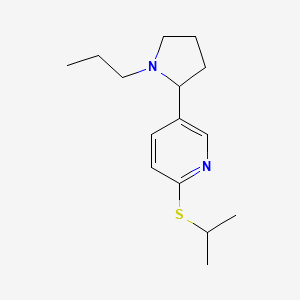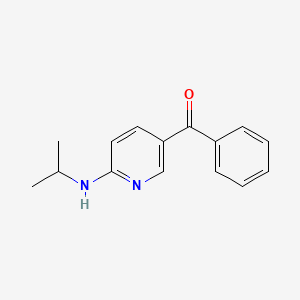
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of aromatic ketones It features a pyridine ring substituted with an isopropylamino group at the 6-position and a phenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone typically involves the condensation of an appropriate pyridine derivative with an isopropylamine and a phenylmethanone precursor. One common method involves the use of β-enaminones, which are prepared by the condensation of aryl/heteroaryl methyl ketones with dimethylformamide dimethylacetal (DMA-DMF) under reflux conditions . The β-enaminones are then reacted with ammonium acetate in the presence of a Lewis acid catalyst, such as CeCl3·7H2O–NaI, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridin-3-yl-methanones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper catalysis with water as the oxygen source under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Pyridin-3-yl-methanones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(pyridin-3-yl)methanone: Lacks the isopropylamino group, making it less sterically hindered.
(6-Phenoxy-pyridin-3-yl)-phenyl-methanone: Contains a phenoxy group instead of an isopropylamino group.
Uniqueness
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is unique due to the presence of the isopropylamino group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity for certain enzymes or receptors, making it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C15H16N2O |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
phenyl-[6-(propan-2-ylamino)pyridin-3-yl]methanone |
InChI |
InChI=1S/C15H16N2O/c1-11(2)17-14-9-8-13(10-16-14)15(18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,16,17) |
InChI-Schlüssel |
TVTHUHDKKKOYHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
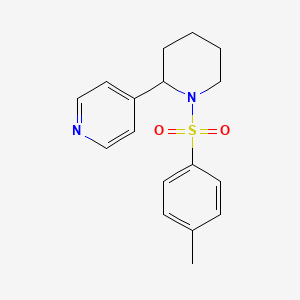
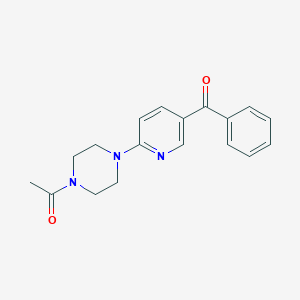
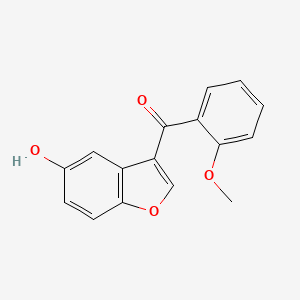
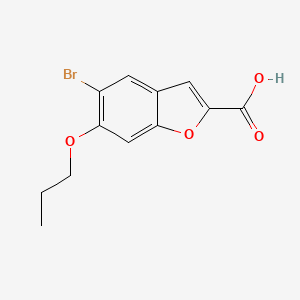

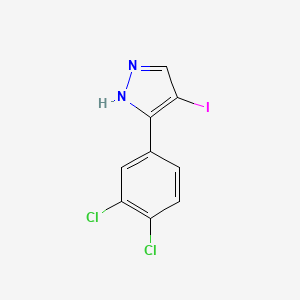
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)



